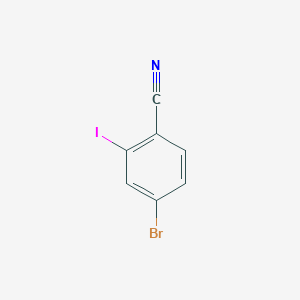

4-Bromo-2-iodobenzonitrile

描述

Significance of Halo-Substituted Aromatic Nitriles in Modern Organic Chemistry

Halo-substituted aromatic nitriles are of considerable importance in modern organic chemistry due to the versatile reactivity of both the halogen and nitrile functionalities. The nitrile group can be transformed into various other functional groups, including amines, carboxylic acids, and tetrazoles, making these compounds key intermediates in the synthesis of pharmaceuticals and agrochemicals. angenechemical.com The presence of halogen atoms provides sites for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. angenechemical.com

The electron-withdrawing nature of both the nitrile group and halogens influences the reactivity of the aromatic ring. openstax.orgashp.org The nitrile group is a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. openstax.orglkouniv.ac.in Halogens are also deactivating yet are ortho-, para-directing. openstax.orgwikipedia.org This contrasting influence allows for regioselective synthesis, a crucial aspect of modern organic synthesis. Furthermore, the introduction of halogens can modulate the biological activity and pharmacokinetic properties of molecules, a strategy widely employed in medicinal chemistry.

Overview of Strategic Positions of Halogen and Nitrile Functionalities in Aromatic Systems

The strategic placement of halogen and nitrile functionalities on an aromatic ring is a key determinant of the molecule's chemical reactivity and its utility in synthesis. The relative positions of these groups dictate the electronic and steric environment of the molecule, influencing its participation in various chemical transformations. angenechemical.com

For instance, in 4-Bromo-2-iodobenzonitrile, the iodine and bromine atoms are positioned at C2 and C4 respectively, relative to the nitrile group at C1. This specific arrangement allows for selective reactions at the different halogenated sites. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many cross-coupling reactions, enabling sequential and site-selective modifications. angenechemical.com This differential reactivity is a powerful tool for the controlled, stepwise construction of complex molecules.

The electronic effects of the substituents are also position-dependent. The strong electron-withdrawing nature of the nitrile group at the para position can polarize the aromatic ring, influencing its interactions and susceptibility to nucleophilic aromatic substitution. nih.gov The interplay between the inductive electron-withdrawing effects of the halogens and the resonance effects of the nitrile group creates a unique electronic landscape on the aromatic ring, which can be exploited for specific synthetic outcomes. openstax.orgashp.org

Current Research Landscape of Polyhalogenated Benzonitriles

The current research landscape of polyhalogenated benzonitriles is vibrant and expanding, with significant efforts directed towards their synthesis and application. researchgate.netdioxin20xx.org Researchers are actively developing novel and more efficient synthetic methodologies for the preparation of these compounds. rsc.org This includes the exploration of new catalytic systems and reaction conditions to achieve high yields and selectivity. google.com

A significant area of research involves the use of polyhalogenated benzonitriles as precursors for the synthesis of advanced materials and biologically active compounds. angenechemical.comresearchgate.net For example, they are used in the creation of novel liquid crystals, polymers, and fluorescent materials. researchgate.net In medicinal chemistry, these scaffolds are instrumental in the development of new drug candidates due to the established role of halogenation in improving metabolic stability and binding affinity. acs.org

Furthermore, the study of non-covalent interactions involving halogen atoms, known as halogen bonding, is a burgeoning field. rsc.orgacs.org The electron-deficient region on the halogen atom, the σ-hole, can interact with electron-rich species, influencing crystal packing and molecular recognition. acs.orgrsc.org Polyhalogenated benzonitriles provide excellent models for studying these interactions, which are increasingly being harnessed in crystal engineering and the design of supramolecular assemblies. researchgate.netrsc.org The fragmentation and dimerization of polyhalogenated benzonitrile (B105546) radical anions are also being investigated as a route to biphenyl (B1667301) derivatives. dioxin20xx.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCVXUNVYKWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Iodobenzonitrile and Analogous Compounds

Direct Synthesis Approaches for 4-Bromo-2-iodobenzonitrile

Direct synthesis aims to construct the target molecule by introducing the key functional groups onto a benzene (B151609) ring or a simple benzene derivative in a few steps. This often involves electrophilic aromatic substitution and cyanation reactions.

Halogenation Reactions in the Synthesis of Aryl Halides

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For a compound like this compound, this involves the sequential introduction of bromine and iodine.

Electrophilic Bromination and Iodination : Direct halogenation is a common method for preparing aryl halides. vedantu.com This electrophilic substitution reaction typically involves reacting an aromatic compound with a halogen (e.g., Br₂ or I₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). vedantu.comwikipedia.org For a substrate that is already substituted, the existing groups direct the position of the incoming halogen. For instance, starting with benzonitrile (B105546), the cyano group is a deactivating, meta-directing group. Therefore, direct halogenation of benzonitrile is not a straightforward route to this compound. Instead, halogenation is more effectively performed on precursors where directing groups facilitate the desired substitution pattern, such as anilines or phenols, before being converted to the nitrile. wikipedia.org

Sandmeyer Reaction : A versatile method for introducing halogens onto an aromatic ring is the Sandmeyer reaction. vedantu.com This process begins with the diazotization of a primary aromatic amine (an aniline (B41778) derivative) with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. vedantu.comchemicalbook.com This salt is then treated with a cuprous halide (e.g., CuBr or CuI) or potassium iodide to introduce the corresponding halogen. vedantu.comwikipedia.org This method is particularly useful for producing specific isomers that are difficult to obtain through direct electrophilic substitution.

Cyanation Strategies for Aromatic Nitriles

The nitrile group (-CN) is a valuable functional group that can be converted into amines, carboxylic acids, or amides. taylorandfrancis.com Its introduction onto an aromatic ring is a key step in the synthesis of benzonitriles.

Sandmeyer and Rosenmund-von Braun Reactions : Historically, the most prevalent methods for synthesizing aryl nitriles involve the use of metal cyanides. The Sandmeyer reaction can be adapted for cyanation by treating an aryl diazonium salt with copper(I) cyanide (CuCN). numberanalytics.com Similarly, the Rosenmund-von Braun reaction involves the reaction of an aryl halide with CuCN, often at high temperatures, to produce the corresponding aryl nitrile. taylorandfrancis.com

Modern Cyanation Methods : While effective, traditional methods often employ highly toxic cyanide sources like KCN or NaCN. taylorandfrancis.comresearchgate.net This has driven the development of alternative cyanation strategies. Transition metal-catalyzed cyanation, particularly using palladium or nickel catalysts, has become a powerful tool for converting aryl halides and pseudohalides into nitriles with high efficiency and selectivity. numberanalytics.commdpi.com These reactions can utilize various cyanide sources, including the less toxic zinc cyanide (Zn(CN)₂) or even cyanide-free reagents where other functional groups act as the source of the nitrile carbon and nitrogen. taylorandfrancis.comscielo.br

Precursor Synthesis and Functional Group Interconversions

Often, the most efficient route to a complex molecule like this compound involves the synthesis of a simpler, functionalized precursor, followed by a series of reactions to install or modify the required groups.

Derivatization of Substituted Anilines and Benzaldehydes

Anilines and benzaldehydes are common starting materials in multi-step syntheses due to the versatility of the amino and aldehyde functional groups.

From Substituted Anilines : A plausible route to this compound starts with a correspondingly substituted aniline, such as 4-bromo-2-iodoaniline. sigmaaldrich.com The synthesis of this precursor might itself be a multi-step process, for example, starting from a simpler aniline and introducing the halogens sequentially. researchgate.net Once the correctly substituted aniline is obtained, the amino group can be converted into a nitrile via the Sandmeyer reaction (diazotization followed by reaction with CuCN). chemicalbook.com An alternative pathway involves the synthesis of 4-amino-2-chlorobenzonitrile, which can then undergo a Sandmeyer reaction to replace the amino group with bromine, yielding 4-bromo-2-chlorobenzonitrile (B136228). chemicalbook.com A similar sequence could be envisioned using an iodinated precursor.

From Substituted Benzaldehydes : Benzaldehyde (B42025) derivatives can also serve as precursors to benzonitriles. For example, 4-bromo-2-nitrobenzaldehyde (B1297750) can be synthesized from o-nitroaniline through bromination and a subsequent Beech aldehyde synthesis. semanticscholar.org A substituted benzaldehyde can be converted to the corresponding benzonitrile through a two-step process involving the formation of an aldoxime (reaction with hydroxylamine), followed by dehydration to the nitrile. A direct conversion of an aldehyde to a nitrile is also possible using various reagents. For instance, 4-bromo-2-chlorobenzaldehyde (B143073) has been converted to 4-bromo-2-chlorobenzonitrile using sodium cyanide. chemicalbook.com

Transformations Involving Related Halobenzonitriles

Synthesizing this compound can also be achieved by modifying existing halobenzonitriles. This approach leverages the differential reactivity of carbon-halogen bonds (C-I < C-Br < C-Cl).

Halogen Exchange : A common strategy is halogen exchange, where one halogen is replaced by another. For instance, a bromo-substituted benzonitrile could be converted to an iodo-substituted one. The synthesis of 2-iodobenzonitrile (B177582) from its bromo or chloro precursors via halogen exchange has been shown to be a high-yield process. This suggests a potential route where a precursor like 4-bromo-2-chlorobenzonitrile could be selectively converted to this compound.

Introduction of a Second Halogen : Another approach is to introduce a halogen onto an existing halobenzonitrile. For example, starting with 4-bromobenzonitrile (B114466) or 2-iodobenzonitrile, a second halogenation step could be performed. The success of this approach depends heavily on the directing effects of the existing nitrile and halogen groups and the ability to control the regioselectivity of the reaction to obtain the desired 2,4-disubstituted product.

Coupling Reactions : While not a direct synthesis of the target compound itself, transformations of related halobenzonitriles are central to their application. For example, 4-iodobenzonitrile (B145841) can undergo palladium-catalyzed coupling reactions to form more complex structures. sci-hub.seambeed.com The differential reactivity of the C-I and C-Br bonds in this compound is particularly useful, allowing for selective coupling reactions at the more reactive C-I position. angenechemical.com

Transition-Metal-Catalyzed Approaches in Benzonitrile Synthesis

Transition-metal catalysis has revolutionized organic synthesis, offering mild and efficient routes to many classes of compounds, including benzonitriles. mdpi.com

Palladium- and Nickel-Catalyzed Cyanation : The cyanation of aryl halides is one of the most important applications of transition metal catalysis in this area. mdpi.com Palladium and nickel complexes are highly effective catalysts for coupling aryl bromides and iodides with cyanide sources. taylorandfrancis.comnumberanalytics.com These reactions are often tolerant of a wide range of functional groups and provide a direct route to substituted benzonitriles from the corresponding aryl halides. For example, a nickel-catalyzed reductive cyanation using cyanogen (B1215507) bromide has been developed for aryl halides. mdpi.com

Catalysis with Other Metals : While palladium and nickel are dominant, other transition metals like copper, iron, and manganese are also used. bohrium.comnih.gov Copper(I) cyanide is a classic reagent in the Rosenmund-von Braun reaction. taylorandfrancis.com More recently, catalytic systems involving earth-abundant and less toxic metals like iron and manganese have been developed for various transformations involving nitriles, aligning with the principles of green chemistry. nih.gov

Advanced Catalytic Systems : Research continues to push the boundaries of catalytic nitrile synthesis. This includes the development of highly active catalysts, such as single-atom nickel catalysts supported on carbon nitride for C-N coupling reactions with halobenzonitriles under visible light. rsc.org Other advanced methods include palladium-catalyzed addition reactions of organoboronic acids to the nitrile group, which forms ketones, showcasing the versatility of transition metal catalysis in activating the C≡N triple bond. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For substrates like this compound, the distinct reactivity of the aryl-iodine and aryl-bromine bonds under palladium catalysis allows for selective and sequential functionalization.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organohalide, is a premier method for forming C-C bonds, particularly for the synthesis of biaryl compounds. nih.govresearchgate.netrsc.org The disparate reactivity of the C-I and C-Br bonds in dihalobenzonitriles is highly advantageous in this context, enabling selective coupling at the more reactive C-I position while leaving the C-Br bond intact for subsequent transformations.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various aryl halides, including those with nitrile functionalities. nih.gov For instance, palladium nanoparticles anchored on biodegradable microbeads have been shown to be highly active catalysts for the Suzuki-Miyaura coupling of aryl halides, producing biphenyl (B1667301) compounds in high yields. nih.gov This methodology has been successfully applied to the synthesis of a range of biphenyls, showcasing its broad utility. gre.ac.uk

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org The higher reactivity of the C-I bond compared to the C-Br bond ensures that oxidative addition occurs preferentially at the iodo-substituted position of this compound.

A variety of palladium catalysts, including those with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are employed for Suzuki-Miyaura couplings. nih.gov The choice of ligand can significantly influence the catalyst's activity and selectivity. For example, nitrile-functionalized NHC palladium complexes have been developed and shown to be effective in the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acids. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| Bromobenzene | Phenylboronic acid | Pd(OAc)₂, NHC-ligand, KOH | Biphenyl | High | nih.gov |

| Aryl Halides | Various Arylboronic Acids | Pd NPs@microcapsules | Biphenyl Derivatives | 79-98 | nih.gov |

| 4-Iodo-1,2-difluorobenzene | Trifluoroboronic acid | Pd₂(dba)₃, SPhos, Na₂CO₃ | Fluorinated Biphenyl | 99 | rsc.org |

This table presents a selection of reported Suzuki-Miyaura coupling reactions, illustrating the versatility of the methodology for synthesizing biphenyl derivatives from various aryl halides.

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is instrumental in the synthesis of 2-(alkynyl)benzonitriles, which are valuable precursors for a variety of heterocyclic compounds. nih.govacs.orgrsc.org

The synthesis of 2-(alkynyl)benzonitriles can be achieved through the Sonogashira coupling of a dihalobenzonitrile, such as this compound, with a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the more reactive C-I bond. The resulting 2-(alkynyl)benzonitrile can then undergo further transformations, such as intramolecular cyclization, to generate complex molecular architectures.

For example, a transition-metal-free approach has been developed for the construction of nitronaphthylamines through the annulation of 2-alkynylbenzonitriles with nitromethane. nih.govacs.orgacs.org This demonstrates the synthetic utility of the alkynyl benzonitrile intermediates formed via Sonogashira coupling. The reaction tolerates a wide range of functional groups on both the benzonitrile and the alkyne partner. acs.org

Furthermore, a simple and efficient metal-free method for synthesizing functionalized 2-(alkynyl)benzonitriles has been developed using 2H-pyran-2-ones and 4-phenyl/trimethylsilanyl-but-3-yn-2-ones as precursors in the presence of a base. rsc.org This highlights alternative strategies for accessing these important intermediates. Additionally, α,β-alkynyl ketones can be synthesized from nitriles using alkynyldimethylaluminum reagents. thieme-connect.com

While traditionally a copper-catalyzed reaction, palladium-catalyzed versions of Ullmann-type couplings for C-N and C-O bond formation have been developed. However, the classic copper-catalyzed Ullmann reaction remains a significant method for these transformations. organic-chemistry.orgnih.govnih.govmdpi.comsci-hub.se

The Ullmann condensation allows for the formation of C-N and C-O bonds by coupling an aryl halide with an amine or an alcohol, respectively. nih.gov In the context of this compound, the selective reaction at the C-I bond would allow for the introduction of an amino or alkoxy group, leaving the C-Br bond available for subsequent functionalization.

The mechanism of the classic Ullmann reaction typically involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. organic-chemistry.org Modern advancements have led to the development of milder reaction conditions and more efficient catalytic systems, often employing ligands to facilitate the coupling. nih.gov

For the synthesis of diaryl ethers, the Ullmann reaction provides a valuable tool. aua.grorganic-chemistry.orgjsynthchem.com Coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst can yield the corresponding diaryl ether. Symmetrical iodonium (B1229267) salts have also been utilized for the synthesis of diaryl ethers, including ortho-brominated derivatives. aua.gr

Copper-Catalyzed Cyanation and Halogenation Reactions

Copper-catalyzed reactions are pivotal in the synthesis and functionalization of aryl nitriles. The Rosenmund-von Braun reaction, a classic method for the cyanation of aryl halides using copper(I) cyanide, has been significantly improved with the development of catalytic systems. organic-chemistry.org

Modern copper-catalyzed cyanation methods often employ catalytic amounts of a copper salt, such as CuI, along with a cyanide source like NaCN or K₄[Fe(CN)₆]. nih.govorganic-chemistry.org These methods can be applied to aryl bromides and iodides, offering a direct route to benzonitriles. organic-chemistry.org A domino halogen exchange-cyanation procedure has been developed for aryl bromides, where the reaction proceeds through an in situ generated aryl iodide, which is more reactive towards cyanation. organic-chemistry.org This approach simplifies the process and avoids the need for polar solvents, making product isolation easier. organic-chemistry.org

Alternative cyanide sources are also being explored to enhance safety and practicality. For instance, formamide (B127407) has been used as a nitrile source in a copper iodide/triphenylphosphine catalyzed cyanation of aryl halides. rsc.org In another approach, a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide serves as a safe and practical cyanide source for the copper-mediated cyanation of aryl halides. acs.org Furthermore, copper-catalyzed oxidative cyanation of aryl halides has been achieved using nitriles themselves as the cyanide source, involving a C-C bond cleavage process. thieme-connect.com

Copper catalysts are also employed in halogenation reactions. An efficient copper-catalyzed radical ring-opening halogenation using aqueous hydrohalic acids (HX) provides access to distally halogenated ketones and nitriles. rsc.orgdocumentsdelivered.com Additionally, copper-catalyzed carbochlorination of alkenes with aryl malononitriles has been reported. nih.gov

Table 2: Copper-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System | Product | Yield (%) | Reference |

| Aryl Bromides | NaCN | 10 mol % CuI, 20 mol % KI, diamine ligand | Aromatic Nitriles | Good to Excellent | organic-chemistry.org |

| Aryl Halides | Formamide | CuI, PPh₃, POCl₃ | Aryl Nitriles | Moderate to Excellent | rsc.org |

| Aryl Halides | NH₄HCO₃, DMF | Cu(OAc)₂ | Aryl Nitriles | Moderate to Good | acs.org |

| Aryl Iodides/Bromides | K₄[Fe(CN)₆] | Pd NPs@CAP | Benzonitriles | up to 97 | nih.gov |

This table summarizes various copper-catalyzed cyanation methods, highlighting the different cyanide sources and catalyst systems employed.

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions, including C-C and C-N bond formation. nih.govnih.govscispace.comresearchgate.net Nickel catalysts can effectively couple aryl halides, including chlorides which are often less reactive in palladium-catalyzed systems, with a range of nucleophiles.

Nickel-catalyzed amination of aryl halides has been extensively studied, providing access to anilines and their derivatives. nih.govnih.govscispace.comresearchgate.netrsc.org These reactions can be performed with primary and secondary amines, and even with ammonia. nih.gov The development of specific ligands, such as Josiphos ligands, has been crucial for achieving high yields and selectivities. nih.gov Electrochemically driven nickel-catalyzed amination has also been reported, offering a mild and efficient method for C-N bond formation. nih.govscispace.com

Visible-light-initiated nickel-catalyzed amination of aryl halides represents another advancement, allowing the reaction to proceed at room temperature. rsc.org This dual photoredox and nickel catalysis approach utilizes an inexpensive organic photosensitizer to drive the reaction. rsc.org

The mechanism of nickel-catalyzed amination is thought to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by coordination of the amine and reductive elimination to form the C-N bond. nih.govresearchgate.net

Metal-Free Synthetic Routes and Organocatalysis

While metal-catalyzed reactions are dominant in the synthesis of substituted benzonitriles, there is a growing interest in the development of metal-free synthetic routes and organocatalytic methods. researchgate.netrsc.orgacs.orgmdpi.comnih.govoatext.comtandfonline.commdpi.comresearchgate.netnih.govacs.orgnih.govrsc.orguni-regensburg.debeilstein-journals.orgrsc.org These approaches offer advantages in terms of cost, sustainability, and reduced metal contamination in the final products.

The synthesis of functionalized 2-(alkynyl)benzonitriles has been achieved through a base-mediated, transition-metal-free approach. rsc.org Similarly, a metal-free protocol for the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium has been reported. researchgate.net The direct C-H functionalization of arenes represents another frontier in metal-free synthesis. rsc.org For instance, the transition-metal-free synthesis of 2-substituted benzo[cd]indoles has been developed from peri-dihalonaphthalenes and nitriles. nih.govuni-regensburg.de

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also been applied to the synthesis of benzonitrile derivatives. N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in [4+2] annulation reactions to assemble the benzonitrile framework. rsc.orgacs.org This strategy allows for the construction of the aromatic ring and the nitrile group in a single transformation. The atroposelective synthesis of axially chiral benzonitriles has been achieved using NHC organocatalysis, highlighting the potential for stereoselective transformations. researchgate.net

Furthermore, metal-free methods for the synthesis of diaryl ethers using diaryliodonium salts have been developed, providing a mild and efficient alternative to metal-catalyzed protocols. organic-chemistry.orgnih.govnih.gov The hydration of nitriles to amides can also be achieved under metal-free conditions using a simple base like NaOH. oatext.com

Base-Promoted Direct Aryl-Aryl Coupling Reactions

A significant advancement in the synthesis of biaryl compounds, which can be analogous to the precursors for complex halogenated benzonitriles, is the development of base-promoted direct aryl-aryl coupling reactions. nih.gov This transition-metal-free approach offers a more sustainable and cost-effective alternative to traditional catalyzed cross-coupling reactions. cas.cn

Research indicates that the reaction likely proceeds via a radical mechanism. nih.govresearchgate.net The base is thought to promote the formation of an aryl radical from the aryl halide, which then undergoes homolytic aromatic substitution with the arene coupling partner. cas.cn While this method is highly effective for electron-poor aryl halides, it is generally less favorable for those bearing electron-donating groups. nih.govacs.org The yields of these coupling reactions are typically moderate to good. nih.gov

| Arene | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Naphthalene | 2-Iodobenzonitrile | Cs₂CO₃ | DMSO | 100 | 81 | acs.org |

| Naphthalene | 2-Bromobenzonitrile | Cs₂CO₃ | DMSO | 130 | 73 | nih.govacs.org |

| Naphthalene | 1-Bromo-4-nitrobenzene | Cs₂CO₃ | DMSO | 130 | 68 | nih.govacs.org |

| Benzene | 2-Bromobenzonitrile | Cs₂CO₃ | DMSO | 130 | 75 | nih.gov |

| Benzene | 4-Iodobenzonitrile | Cs₂CO₃ | DMSO | 130 | 71 | nih.gov |

| Naphthalene | 3-Iodobenzonitrile | Cs₂CO₃ | DMSO | 130 | 51 | nih.gov |

Photocatalytic and Electrocatalytic Halogenation Strategies

Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis for the halogenation of organic compounds, offering mild and selective alternatives to traditional methods. uni-regensburg.demdpi.com These strategies leverage visible light or electric current to generate reactive halogenating species, often with high functional group tolerance and under ambient conditions. uni-regensburg.deresearchgate.net

Photocatalytic halogenation utilizes a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process. beilstein-journals.org For instance, acridinium (B8443388) salts or iridium-based complexes can act as potent photocatalysts. rsc.org In a typical process for chlorination, the excited photocatalyst can oxidize a chloride source, leading to the formation of a chlorine radical. mdpi.com This radical can then react with the aromatic substrate. Similarly, photocatalytic bromination can be achieved using bromide salts as the halogen source. beilstein-journals.org These methods have been successfully applied to the halogenation of a wide range of arenes and heteroarenes. beilstein-journals.orgrsc.org

Electrocatalytic halogenation represents another powerful strategy that avoids the use of stoichiometric chemical oxidants. nih.gov In this approach, an electric current is used to oxidize halide ions (e.g., Cl⁻, Br⁻) at an anode to generate the active halogenating species (e.g., Cl₂, Br₂). nih.gov This in situ generation allows for precise control over the reaction. The methodology has been applied to the dichlorination of alkenes and the chlorination of arenes. mdpi.com In some cases, a mediator, such as a manganese catalyst, can be used to facilitate the process. mdpi.com Electrocatalysis is considered a green chemical technology due to its high efficiency and the reduction of chemical waste. researchgate.net

| Substrate | Halogen Source | Catalyst/Mediator | Method | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Alkylbenzene | N-Chlorosuccinimide (NCS) | Acridinium salt | Photocatalytic | Blue LED, DCM, 4h | Benzyl chloride | 21-85 | rsc.org |

| Arene | HCl | Not specified | Electrocatalytic | Bromination-debromination sequence | Chlorinated arene | Moderate-Excellent | mdpi.com |

| Cyclic Oxime | N-Chlorosuccinimide (NCS) | Photocatalyst | Photocatalytic | Visible light | γ-Chlorinated nitrile | Good | mdpi.com |

| Alkene | MgCl₂ | Manganese catalyst | Electrocatalytic | Not specified | Dichloroalkane | Not specified | mdpi.com |

| Benzamide | NaCl | Not specified | Electrocatalytic | 100 mA current | Chlorinated benzamide | Moderate-Excellent | mdpi.com |

| Benzene | Fluoride anion | Quinolinium salt | Photocatalytic | Xenon lamp | Fluorobenzene | Low (for halo-substituted benzenes) | rsc.org |

Reactivity and Mechanistic Studies of 4 Bromo 2 Iodobenzonitrile in Complex Organic Transformations

Chemoselectivity and Regioselectivity in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is a cornerstone of the synthetic utility of 4-bromo-2-iodobenzonitrile, particularly in transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent metal center (like Pd(0) or Ni(0)) than the more robust C-Br bond. This reactivity difference enables highly chemoselective and regioselective functionalization.

In palladium-catalyzed reactions such as Suzuki, Negishi, or Sonogashira couplings, the reaction can be tuned to occur exclusively at the C-2 position (iodine) while leaving the C-4 position (bromine) intact. This selective initial coupling yields a 2-substituted-4-bromobenzonitrile intermediate, which can then be subjected to a second, distinct cross-coupling reaction at the bromine-bearing position, often under more forcing conditions. This sequential approach allows for the controlled, stepwise introduction of two different aryl, alkyl, or alkynyl groups onto the benzonitrile (B105546) scaffold.

For instance, cobalt-catalyzed cross-coupling reactions have also shown high chemoselectivity, favoring reaction at the more labile C-I bond. uni-muenchen.de The choice of catalyst, ligands, and reaction conditions is crucial for controlling the outcome. semanticscholar.org While palladium catalysis is common, nickel and cobalt systems offer alternative or complementary reactivity profiles. uni-muenchen.denih.gov The ability to perform selective couplings is critical in synthesizing complex molecules where precise control over substituent placement is required. lookchem.comorganic-chemistry.org

Table 1: Examples of Chemoselective Cross-Coupling Reactions

| Coupling Type | Reaction Partner | Catalyst System | Position Reacted | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | C-I | 2-Aryl-4-bromobenzonitrile |

| Negishi | Organozinc reagent | Pd(dba)₂ / Ligand | C-I | 2-Alkyl/Aryl-4-bromobenzonitrile |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-I | 2-Alkynyl-4-bromobenzonitrile |

| Heck | Alkene | Pd(OAc)₂ / Ligand | C-I | 2-Alkenyl-4-bromobenzonitrile |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The this compound ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitrile group (-CN). The nitrile group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.comlibretexts.org This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. chemistrysteps.com In this compound, both halogens are in activated positions (iodine is ortho, bromine is para).

The mechanism for SNAr reactions is typically a two-step addition-elimination process. lumenlearning.com A nucleophile attacks the carbon atom bearing a halogen, breaking the aromaticity and forming the resonance-stabilized Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Table 2: Plausible SNAr Reactions with this compound

| Nucleophile | Reagent Example | Expected Major Product (Illustrative) |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Bromo-2-methoxybenzonitrile or 2-Iodo-4-methoxybenzonitrile |

| Amine | Ammonia (NH₃) | 4-Amino-2-iodobenzonitrile or 2-Amino-4-bromobenzonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Bromo-2-(phenylthio)benzonitrile or 2-Iodo-4-(phenylthio)benzonitrile |

Radical Reaction Mechanisms and Their Exploitation

The carbon-halogen bonds in this compound can undergo homolytic cleavage to form aryl radicals, which can then be exploited in various synthetic transformations. The C-I bond, being significantly weaker than the C-Br bond, is the primary site for radical generation. Aryl radicals can be generated through several methods, including photoredox catalysis or the use of radical initiators. nih.gov

Kinetic studies on the cleavage of haloaromatic radical anions have provided insight into these processes. researchgate.net For related compounds like 4-iodobenzonitrile (B145841), the formation of a radical anion followed by rapid cleavage of the C-I bond is a known pathway. researchgate.net This aryl radical is a highly reactive intermediate that can participate in a range of reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction from a donor molecule.

The exploitation of these radical mechanisms allows for the formation of C-C and C-heteroatom bonds under conditions that are often complementary to traditional ionic pathways. For example, a radical generated at the C-2 position of this compound could be trapped by a suitable radical acceptor to build molecular complexity while preserving the bromo substituent for subsequent transformations. The chemoselectivity for generating the radical at the C-2 position is high due to the lower bond dissociation energy of the C-I bond.

Rearrangement Reactions and Their Synthetic Utility

The direct participation of the this compound scaffold in rearrangement reactions is not extensively documented in the literature. Aromatic skeletons are generally stable, and rearrangements typically require specific substrate features and reaction conditions that promote the migration of a substituent.

While there are many named rearrangement reactions in organic chemistry, such as the Smiles or Baeyer-Villiger rearrangements, their application specifically starting with this compound has not been a major focus of reported research. ub.eduvu.lt However, the functional groups present on the ring could potentially be involved in rearrangements in more complex synthetic sequences. For example, intermediates derived from this compound might undergo rearrangement. Research involving related structures, such as the use of 4-iodobenzonitrile in multi-component reactions that include a Brook rearrangement in a downstream step, has been noted, but this does not constitute a rearrangement of the benzonitrile core itself. escholarship.org The synthetic utility of rearrangement reactions involving this specific compound remains a developing area of chemical research.

Applications in Advanced Synthetic Strategies

Building Block for Polyfunctionalized Aromatic Systems

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of this compound's utility. The C-I bond is more reactive towards certain metal-catalyzed cross-coupling reactions and metal-halogen exchange compared to the C-Br bond. This allows for selective functionalization at the 2-position, leaving the bromine at the 4-position available for subsequent reactions.

A notable example is the synthesis of polyfunctionalized diaryl ketones. In a documented procedure, 4-Bromo-2-iodobenzonitrile is used as the starting material to create 4-bromo-2-(4-chlorobenzoyl)benzonitrile. This transformation is achieved through a selective iodine-magnesium exchange reaction, followed by a copper-catalyzed cross-coupling with an acyl chloride. uni-muenchen.de This method highlights the compound's role in constructing complex aromatic scaffolds with multiple functional groups.

| Starting Material | Reagents | Product | Application |

| This compound | 1. sBu₂Mg2. CuCN·2LiCl, 4-chlorobenzoyl chloride | 4-bromo-2-(4-chlorobenzoyl)benzonitrile | Intermediate for polyfunctionalized aromatic systems |

Despite the compound's potential for constructing complex aromatic precursors, a thorough review of available scientific literature and patent databases did not yield specific examples of this compound being directly used in cyclization reactions to form heterocyclic compounds. While its derivatives are incorporated into larger heterocyclic structures, direct synthesis from this starting material is not prominently documented.

In the field of medicinal chemistry, this compound has been identified as a crucial intermediate in the synthesis of potential therapeutics. Its application is detailed in patents for the creation of biarylmethyl heterocycles that act as biased agonists of the angiotensin II receptor, which are investigated for the treatment of cardiovascular diseases. googleapis.comgoogle.com

A key step in the synthesis involves a Suzuki cross-coupling reaction. This compound is reacted with a boronic acid, such as (4-(hydroxymethyl)phenyl)boronic acid, in the presence of a palladium catalyst. The reaction selectively proceeds at the more reactive iodine-bearing position to form a biaryl structure, which is a core component of the targeted therapeutic agents. googleapis.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Therapeutic Target |

| This compound | (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | 4'-Bromo-3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile | Angiotensin II Receptor |

While halogenated benzonitriles are a known class of intermediates in the agrochemical industry, specific research or patents detailing the use of this compound as a precursor for agrochemicals such as herbicides, fungicides, or insecticides could not be identified in the searched literature.

Role in Materials Science Research and Development

The electronic properties and rigid structure of the benzonitrile (B105546) core, combined with the reactive handles provided by the halogen atoms, make this compound a compound of interest in materials science.

This compound serves as a precursor in the synthesis of materials for organic electronics, particularly for Organic Light Emitting Diodes (OLEDs). Patent literature describes its use in the synthesis of novel organic emitting compounds. For instance, this compound undergoes a Suzuki coupling reaction with phenylboronic acid, catalyzed by a palladium complex, to form a biphenyl (B1667301) intermediate. This intermediate is a building block for larger, more complex molecules designed for use in the emitting layers of OLED devices.

Furthermore, research on purely organic phosphors has utilized this compound. It is a starting material in the synthesis of bromobenzaldehyde derivatives with extended conjugation, which are investigated for their room-temperature phosphorescence properties. These materials have potential applications in areas such as OLEDs, solid-state lighting, and bio-imaging.

A comprehensive search of scientific and patent literature did not reveal any specific applications or research detailing the use of this compound as an intermediate in the development or synthesis of liquid crystals.

Investigation in Supramolecular Assembly and Halogen Bonding

The unique substitution pattern of this compound, featuring two different halogen atoms and a nitrile group, makes it a compound of significant interest for investigations into supramolecular chemistry, particularly in the fields of crystal engineering and halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). researchgate.netacs.orgwikipedia.org This interaction arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, located along the axis of the covalent bond to the adjacent carbon atom. frontiersin.orgprinceton.edu

In molecules like this compound, both the iodine and bromine atoms can function as halogen bond donors, while the nitrogen atom of the nitrile group serves as a halogen bond acceptor. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govmdpi.com Consequently, the iodine atom in this compound is expected to be the more potent halogen bond donor compared to the bromine atom.

Research on analogous compounds, such as 4-iodobenzonitrile (B145841) and 4-bromobenzonitrile (B114466), has provided significant insights into the supramolecular assemblies that can be expected. In the solid state, these molecules typically form infinite linear chains through C−X···N≡C (where X is I or Br) halogen bonds. nih.govnih.gov This recurring and predictable structural motif is a powerful tool in supramolecular synthesis for the construction of one-dimensional arrays.

The specific characteristics of the halogen bond, such as its length and linearity, have a direct impact on the properties of the resulting crystal lattice. Studies comparing 4-iodobenzonitrile and 4-bromobenzonitrile have revealed key differences. The C−I···N bond is noted to be stronger and prefers a more linear geometry compared to the C−Br···N bond. nih.gov For instance, the crystal structure of 4-iodobenzonitrile is characterized by chains of molecules linked via C≡N···I halogen bonds. mdpi.comnih.gov The intermolecular I···N distance in this structure at ambient pressure is approximately 3.168 Å, which is significantly shorter than the sum of the van der Waals radii (3.70 Å), indicating a strong interaction. mdpi.comnih.gov

The deviation from linearity in these bonds can influence the mechanical properties of the crystal. For example, single crystals of 4-iodobenzonitrile are brittle, which is attributed to the high energy penalty associated with bending the strong and rigid C−I···N bond. nih.gov In contrast, crystals of 4-bromobenzonitrile exhibit plastic bending, suggesting that the corresponding C−Br···N halogen bond is more flexible. nih.gov

Given the presence of both bromine and iodine, this compound offers the potential for more complex and competing intermolecular interactions. The assembly in its crystal structure would likely be dominated by the stronger C−I···N halogen bond, but the possibility of C−Br···N interactions or other competing synthons cannot be discounted, leading to potentially novel supramolecular architectures.

The table below summarizes typical halogen bond parameters for the C−X···N≡C motif, based on data from related halobenzonitrile structures.

| Halogen Bond Type | Donor Atom | Acceptor Atom | Typical Distance (dX···N) | Angle (∠C−X···N) | Relative Strength |

| C−I···N | Iodine | Nitrogen | ~3.17 Å | ~180° | Strong |

| C−Br···N | Bromine | Nitrogen | >3.17 Å | Can deviate from 180° | Weaker than C−I···N |

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum that reveals the connectivity and arrangement of atoms.

For 4-Bromo-2-iodobenzonitrile, a trisubstituted benzene (B151609) derivative, ¹H NMR spectroscopy is expected to show signals for the three aromatic protons. The position (chemical shift, δ), splitting pattern (multiplicity), and integral value of these signals are dictated by the electronic effects and proximity of the bromo, iodo, and cyano substituents. The electron-withdrawing nature of the nitrile group and the halogens would shift the proton signals downfield compared to unsubstituted benzene. The splitting patterns arise from spin-spin coupling between adjacent protons.

Similarly, the ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule (six in the aromatic ring and one in the nitrile group). The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents, providing further confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Analysis Type | Predicted Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | 7.9 - 8.2 | Aromatic H adjacent to Iodine | Doublet (d) |

| ¹H NMR | 7.7 - 7.9 | Aromatic H between Bromine and Iodine | Doublet of doublets (dd) |

| ¹H NMR | 7.5 - 7.7 | Aromatic H adjacent to Bromine | Doublet (d) |

| ¹³C NMR | 135 - 145 | Aromatic C-I | Singlet |

| ¹³C NMR | 130 - 140 | Aromatic C-H | Singlet |

| ¹³C NMR | 125 - 135 | Aromatic C-Br | Singlet |

| ¹³C NMR | 115 - 125 | Aromatic C-CN | Singlet |

| ¹³C NMR | 110 - 120 | Nitrile C≡N | Singlet |

| ¹³C NMR | 90 - 100 | Aromatic C-H | Singlet |

Note: Predicted values are based on typical chemical shift ranges for substituted benzonitriles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational energies of the chemical bonds within the molecule, such as stretching and bending. This allows for the identification of functional groups.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration. The aromatic ring will produce characteristic peaks for C-H stretching, C=C ring stretching, and C-H out-of-plane bending. The vibrations of the C-Br and C-I bonds are also expected to appear in the fingerprint region of the spectrum at lower wavenumbers. Raman spectroscopy is also highly effective for observing the symmetric vibrations of the aromatic ring and the nitrile group.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H Bending | 900 - 675 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₇H₃BrIN), the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two m/z units. The monoisotopic mass of the compound is approximately 307.84 g/mol .

Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of the halogen atoms or the nitrile group. The analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Predicted Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 307/309 | [C₇H₃BrIN]⁺ | Molecular Ion (M⁺) |

| 180/182 | [C₇H₃BrN]⁺ | I (Iodine radical) |

| 228 | [C₇H₃IN]⁺ | Br (Bromine radical) |

| 102 | [C₆H₃]⁺ | Br, I, CN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light, especially those with conjugated π-electron systems.

The benzonitrile (B105546) moiety in this compound acts as a chromophore. The aromatic ring contains a conjugated system of π electrons, which can undergo π → π* electronic transitions upon absorption of UV radiation. The presence of the nitrile group and the halogen substituents (auxochromes) modifies the energy levels of the molecular orbitals, thereby influencing the wavelength of maximum absorption (λmax). The substitution on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. The spectrum would provide information about the extent of conjugation and the electronic nature of the molecule.

Table 4: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value / Observation | Associated Electronic Transition |

|---|---|---|

| λmax | 220 - 280 nm | π → π* |

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction Studies of 4-Bromo-2-iodobenzonitrile Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the three-dimensional structure of crystalline solids at atomic resolution. While specific SCXRD studies on this compound itself are not detailed in the provided search results, extensive research on closely related halogenated benzonitriles provides a strong basis for understanding its likely solid-state behavior.

For instance, studies on 4-halobenzonitriles (where the halogen is chlorine, bromine, or iodine) have been conducted to understand their structural properties. nih.gov The crystal structure of 4-iodobenzonitrile (B145841) has been determined multiple times, revealing a monoclinic space group (I2/a) at ambient conditions. nih.gov In this structure, the molecules are organized into chains through specific intermolecular interactions. nih.gov Similarly, cocrystals of halogenated donors like 1,4-diiodotetrafluorobenzene (B1199613) with various nitrogen-containing heterocycles have been extensively characterized using SCXRD to analyze the resulting supramolecular assemblies. nih.govoup.com These studies confirm the formation of predictable patterns based on halogen bonding. The analysis of such derivatives and analogues is crucial for predicting the crystal structure and interaction motifs that this compound might adopt.

The table below summarizes crystallographic data for related halobenzonitrile compounds, illustrating common crystal systems and space groups.

| Compound Name | Crystal System | Space Group | Key Structural Feature | Reference |

| 4-Iodobenzonitrile | Monoclinic | I2/a | C−I···N halogen-bonded chains | nih.gov |

| 4-Chlorobenzonitrile | Centrosymmetric | - | C−Cl···N halogen-bonded chains | nih.gov |

| 4-Bromobenzonitrile (B114466) | Non-centrosymmetric | - | C−Br···N halogen-bonded chains | nih.gov |

Analysis of Halogen Bonding Interactions (C-X···N and C-X···O)

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov In this compound derivatives, the iodine and bromine atoms act as halogen bond donors, while the nitrogen atom of the nitrile group is a primary halogen bond acceptor.

C-X···N Interactions: The C−X···N≡C interaction (where X = I, Br) is a robust and well-documented supramolecular synthon in crystal engineering. nih.gov In the crystal structures of 4-iodobenzonitrile and 4-bromobenzonitrile, molecules form infinite chains linked by these head-to-tail halogen bonds. nih.govnih.gov The strength of these bonds generally increases with the polarizability of the halogen atom, following the trend C−I···N > C−Br···N > C−Cl···N. researchgate.net Statistical analyses and DFT calculations confirm that the optimal geometry for these interactions is linear. nih.gov The C−I···N bond is the strongest but also shows a high energy penalty upon deviation from linearity, which can influence the mechanical properties of the crystal. nih.gov

C-X···O Interactions: While the nitrile group is the most prominent acceptor site within the molecule itself, in cocrystals with oxygen-containing molecules, C-X···O halogen bonds can be readily formed. Studies on various halogenated compounds show that iodine and bromine atoms can form strong halogen bonds with oxygen atoms from carbonyl groups, sulfoxides, or ethers. oup.comresearchgate.net For example, in cocrystals of 4-iodotetrafluorobenzoic acid or 4-iodotetrafluorophenol, both hydrogen and halogen bonding to oxygen acceptors direct the supramolecular assembly. rsc.org The oxygen atoms in these structures can sometimes act as bifurcated acceptors, participating in both a hydrogen bond and a halogen bond. oup.com

The table below provides typical geometric parameters for halogen bonds observed in related structures.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference |

| C−I···N | 4-Iodobenzonitrile | Nitrile | 3.168 | ~180 | nih.gov |

| C−Br···N | 2,4,6-Tribromobenzonitrile | Nitrile | 3.064 (mean) | - | researchgate.net |

| C−I···O | Halogenated cocrystals | Sulfoxide Oxygen | 2.815 - 3.096 | - | oup.com |

| C−Br···O | Halogenated cocrystals | Ester Oxygen | - | - | researchgate.net |

Polymorphism and Crystal Packing Phenomena in Halogenated Benzonitriles

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science. Halogen bonding plays a significant role in the polymorphism of organic compounds. mdpi.com The directionality and tunable strength of halogen bonds can lead to the formation of different stable or metastable crystal packings under varying crystallization conditions.

High-Pressure Crystallography Studies on Halogen Bond Networks

High-pressure crystallography provides valuable information on the compressibility and robustness of intermolecular interactions. Studies on halogen-bonded systems, though less common than those on hydrogen-bonded ones, have revealed the unique response of these interactions to mechanical stress. mdpi.comresearchgate.net

A detailed high-pressure study on 4-iodobenzonitrile is particularly illuminating. nih.govmdpi.com In its crystal structure, the C−I···N halogen-bonded chains are aligned with the b-axis of the monoclinic unit cell. nih.govmdpi.com Upon applying pressure up to 5.0 GPa, the crystal lattice shows anisotropic compression: the b-axis, which corresponds to the direction of the halogen bonds, compresses by only 3.3%, whereas the a and c axes compress by a much larger 12.3% and 10.9%, respectively. nih.gov This indicates that the C−I···N halogen bond is the most robust and least compressible interaction in the structure, shortening from 3.168 Å at ambient pressure to 2.840 Å at 5.0 GPa. nih.gov In contrast, the weaker π-π stacking interactions between the chains are far more sensitive to pressure. nih.govmdpi.com

At approximately 5.5 GPa, 4-iodobenzonitrile undergoes a phase transition from a monoclinic to a triclinic phase. nih.govmdpi.com This transition is driven not by the compression of the halogen bond itself, but by the need to relieve the strain built up in the highly compressed π-π interactions, which become destabilizing at high pressure. mdpi.com This demonstrates that even when a strong, directional interaction like a halogen bond dictates the primary structural motif, the stability of the entire crystal network under pressure depends on the response of all intermolecular forces combined.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the complexity of the many-electron wavefunction, making it a computationally efficient yet accurate method.

For a molecule like 4-bromo-2-iodobenzonitrile, DFT calculations could provide invaluable data on its fundamental properties. Key parameters that can be calculated include:

Molecular Orbital Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: DFT can map the electron density surface, revealing which parts of the molecule are electron-rich or electron-poor. This is fundamental to understanding its electrostatic potential and predicting sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Based on the electronic structure, various reactivity indices can be calculated. These include parameters like electronegativity, chemical hardness, and softness, which help in predicting the molecule's behavior in chemical reactions.

While no specific DFT studies on this compound were identified, related research on other organic phosphors has utilized time-dependent DFT (TD-DFT) to explore excited state properties and intersystem crossing rates. researchgate.net Such studies highlight the capability of DFT to elucidate complex electronic behaviors, which would be equally applicable to understanding the photophysical properties of this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. In an MD simulation, atoms are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion for a system of interacting particles. This approach allows researchers to observe the time evolution of a system and understand its dynamic behavior at the atomic level.

If applied to this compound, MD simulations could reveal critical information about its condensed-phase behavior and interactions with other molecules. For instance, simulations could model:

Solvation Effects: How this compound molecules arrange themselves in and interact with various solvents.

Crystal Packing: Simulating the solid state to understand the intermolecular forces (such as halogen bonding, dipole-dipole interactions, and van der Waals forces) that govern its crystal structure.

Interactions with Biomolecules: If relevant, MD could be used to simulate how this compound binds to and interacts with a biological target, such as a protein active site.

These simulations provide insights into thermodynamic properties and the stability of molecular complexes, which are essential for materials science and drug design applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific chemical property. In a QSAR study, molecular descriptors (numerical representations of a molecule's physicochemical properties) are correlated with an observed activity using mathematical models.

A typical QSAR study involves these key steps:

Data Set Collection: A set of molecules with known activities (e.g., toxicity, binding affinity) is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated, including electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

No QSAR studies specifically including this compound in their training or test sets were found. If such a study were to be conducted, this molecule could be included in a dataset of similar halogenated benzonitriles to develop a model predicting a specific endpoint, such as herbicidal activity or toxicity. The model could then be used to predict the activity of new, unsynthesized compounds.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. A Potential Energy Surface (PES) is a multi-dimensional map that represents the potential energy of a system as a function of its geometric coordinates. For a molecule, the PES can be used to identify stable conformers (local minima), transition states between them (saddle points), and the energy barriers for conformational changes.

For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the rotation around single bonds, if any were present in substituents. A PES mapping could be performed by systematically changing key geometric parameters, such as bond lengths and angles, and calculating the energy at each point using quantum chemistry methods. This would allow for the identification of the lowest-energy (most stable) geometry of the molecule. Understanding the PES is fundamental for predicting the most likely shapes a molecule will adopt and the pathways for its structural transformations.

Theoretical Rationalization of Experimental Mechanistic Observations

Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions. When experimentalists observe a particular reaction outcome, theoretical calculations can be employed to rationalize why that pathway is favored. This is typically achieved by modeling the entire reaction coordinate on a potential energy surface.

For a reaction involving this compound, such as a Suzuki coupling or a nucleophilic aromatic substitution, computational methods could be used to:

Identify Intermediates and Transition States: The geometries and energies of all transient species along the reaction pathway can be calculated.

Calculate Activation Energies: The energy barrier (activation energy) for each step of the proposed mechanism can be determined. The pathway with the lowest activation energy is generally the most kinetically favorable.

By comparing the computed energy profiles for different possible mechanisms, researchers can provide a theoretical basis for the observed product distribution and reaction rates, offering a deeper understanding of the underlying chemical processes.

Future Directions and Emerging Research Avenues

Integration of 4-Bromo-2-iodobenzonitrile into Cascade and Multicomponent Reactions

The development of cascade (or domino/tandem) reactions and multicomponent reactions (MCRs) represents a significant advancement in synthetic efficiency, aligning with the principles of green chemistry by minimizing steps, solvent use, and waste generation. doi.orgjocpr.com These reactions involve multiple bond-forming events in a single pot under one set of reaction conditions, with each step being dependent on the previous one. baranlab.org this compound is an ideal substrate for such processes due to the differential reactivity of its carbon-halogen bonds.

The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in common transition-metal-catalyzed cross-coupling reactions. This reactivity difference can be exploited to achieve site-selective functionalization in a sequential manner. For instance, a Sonogashira or Suzuki coupling could be performed selectively at the C-I position, followed by a subsequent transformation at the C-Br position within the same pot by altering the catalyst, ligands, or reaction conditions. This approach allows for the controlled and efficient construction of highly substituted aromatic compounds.

Future research will likely focus on designing novel cascade sequences that leverage this reactivity. One potential avenue is the combination of a cross-coupling reaction at the iodine-bearing carbon with an intramolecular cyclization involving the nitrile group, a strategy that has been explored for other substituted benzonitriles. acs.orgnih.gov MCRs, which assemble a product from three or more starting materials in a cascade of elementary reactions, also present a promising area of exploration. organic-chemistry.org The development of MCRs incorporating this compound could rapidly generate libraries of complex heterocyclic compounds, which are of significant interest in medicinal chemistry. jocpr.comresearchgate.net

Table 1: Potential Sequential Reactions Utilizing this compound

| Step | Reaction Type | Reactive Site | Potential Coupling Partner |

|---|---|---|---|

| 1 | Suzuki Coupling | C-I | Arylboronic acid |

| 2 | Buchwald-Hartwig Amination | C-Br | Amine |

| 1 | Sonogashira Coupling | C-I | Terminal alkyne |

| 2 | Heck Coupling | C-Br | Alkene |

| 1 | Stille Coupling | C-I | Organostannane |

Exploration of Novel Catalytic Systems for Sustainable Synthesis

Modern organic synthesis places a strong emphasis on sustainability, driving the development of greener chemical processes. nih.gov Key to this effort is the creation of novel catalytic systems that are efficient, reusable, and utilize earth-abundant metals, while operating in environmentally benign solvents. unibo.it

For reactions involving this compound, the focus is shifting away from traditional palladium catalysts used in cross-coupling reactions, which are expensive and have toxicity concerns. unibo.it Research is increasingly directed towards catalysts based on more abundant and less toxic metals like copper, iron, nickel, and cobalt. The challenge lies in developing ligands and reaction conditions that can achieve high selectivity and yield for the sequential functionalization of the C-I and C-Br bonds.

Another critical area is the replacement of toxic organic solvents like DMF and NMP with greener alternatives. unibo.it The use of water, biomass-derived solvents, or solvent-free conditions, such as ball-milling, is being explored. rsc.org For instance, protocols using green solvent/base mixtures like N-hydroxyethylpyrrolidone (HEP)/water/tetramethylguanidine (TMG) have shown success in recycling palladium catalysts for Heck-Cassar-Sonogashira reactions, a strategy that could be adapted for this compound. digitellinc.comnih.gov The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is also a major goal, as this facilitates catalyst recovery and reuse, reducing metal contamination in the final product. nih.gov

Table 2: Principles of Green Chemistry in the Synthesis with this compound

| Principle | Application in Synthesis |

|---|---|

| Atom Economy | Designing cascade and multicomponent reactions where most atoms from reactants are incorporated into the final product. doi.org |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids. unibo.it |

| Catalysis | Using highly selective catalytic reagents over stoichiometric ones; exploring earth-abundant metal catalysts. unibo.itnih.gov |

| Design for Energy Efficiency | Employing methods like ball-milling or microwave irradiation to reduce energy consumption. rsc.org |

| Reduce Derivatives | Using sequential, one-pot reactions to avoid protection/deprotection steps. acs.org |

Development of Functional Materials with Tunable Properties

Halogenated benzonitriles are valuable precursors for a variety of functional organic materials, including liquid crystals, polymers, and optoelectronic materials. myskinrecipes.comrug.nl The presence of the polar nitrile group and the polarizable halogen atoms in this compound makes it an attractive building block for creating materials with specific, tunable properties.

In the field of liquid crystals, the rigid aromatic core of the benzonitrile (B105546) unit can act as a mesogen, the fundamental unit that induces liquid crystalline phases. The bromine and iodine substituents can be replaced with various organic groups through cross-coupling reactions to systematically alter the shape, polarity, and polarizability of the molecule, thereby tuning the mesophase behavior (e.g., nematic, smectic) and transition temperatures. mdpi.commdpi.com The nitrile group also contributes a strong dipole moment, which is often crucial for achieving desired dielectric properties.

Furthermore, this compound can be used to synthesize novel polymers. It can be converted into a monomer and then polymerized, or it can be grafted onto existing polymer backbones. The halogen atoms provide reactive handles for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and refractive index. These materials could find applications in optical films, organic light-emitting diodes (OLEDs), and as advanced resins. idu.ac.id

Advanced Applications in Chemical Biology and Drug Discovery Research

Polyhalogenated aromatic compounds are known to have a range of biological activities and are often investigated in toxicology and pharmacology. oup.commdpi.comnih.gov While the specific biological profile of this compound is not extensively studied, its structure represents a valuable scaffold for medicinal chemistry and chemical biology. The ability to selectively functionalize the two halogen positions allows for the creation of diverse molecular libraries for high-throughput screening. jocpr.com

In drug discovery, the benzonitrile moiety is a common feature in many pharmaceutical agents. The distinct reactivity of the C-I and C-Br bonds in this compound allows for the systematic and combinatorial synthesis of analogues of a lead compound. This diversity-oriented synthesis is a powerful strategy for optimizing biological activity, selectivity, and pharmacokinetic properties. jocpr.com For example, a core structure could be attached at the C-I position, while a variety of substituents are introduced at the C-Br position to probe the structure-activity relationship (SAR).

As a chemical probe, derivatives of this compound could be designed to interact with specific biological targets, such as enzymes or receptors. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. By synthesizing derivatives and studying their biological effects, researchers can gain insights into cellular processes and disease mechanisms.

Computational Design of Novel Reactions and Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules and for designing new synthetic pathways and materials. nih.govmdpi.com For a molecule like this compound, with multiple reactive sites, computational methods can provide crucial insights that guide experimental work.

DFT calculations can be used to predict the site-selectivity of cross-coupling reactions by modeling the transition states of the oxidative addition step for the C-I and C-Br bonds with various catalysts. nih.gov This can help chemists select the optimal catalyst, ligands, and reaction conditions to achieve the desired outcome without extensive empirical screening. researchgate.net Computational studies can also elucidate the mechanisms of complex cascade reactions, helping to rationalize observed product distributions and to design substrates that favor a desired reaction pathway. acs.org

In materials science, computational modeling can predict the electronic and physical properties of materials derived from this compound. For instance, the liquid crystalline properties of potential mesogens can be simulated by calculating molecular shape and intermolecular interaction energies. Similarly, the electronic properties of potential organic semiconductors, such as the HOMO-LUMO gap, can be calculated to assess their suitability for electronic devices. This in silico design process can significantly accelerate the discovery and development of new high-performance materials.

常见问题

Q. What are the recommended synthetic routes for 4-Bromo-2-iodobenzonitrile in academic laboratories?

The synthesis typically involves sequential halogenation via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. The electron-withdrawing nitrile group directs halogenation to the para and ortho positions. For analogous compounds like 4-Bromo-2-chlorobenzonitrile, nucleophilic substitution under controlled temperatures (e.g., 60–80°C) with catalysts like CuI achieves regioselectivity . Post-synthesis, purity is confirmed via melting point analysis (e.g., mp: 67–68°C for 4-Bromo-2-chlorobenzonitrile) and NMR spectroscopy .

Q. What safety protocols are critical when handling this compound?

Follow GHS-aligned guidelines: use chemical-resistant gloves, fume hoods, and avoid dust formation. Spills require immediate evacuation, containment, and disposal via approved hazardous waste channels. Storage must adhere to OSHA standards (e.g., locked cabinets, temperature-controlled environments) . Emergency eye exposure protocols include 15-minute rinsing with water and medical consultation .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR : 1H/13C NMR identifies substitution patterns (e.g., deshielded aromatic protons near halogens).

- FT-IR : Confirms nitrile group presence (C≡N stretch ~2220 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M]+ peak at m/z 293 for C7H3BrIN).

- X-ray Crystallography : Provides definitive structural proof using SHELXL for refinement .

Advanced Research Questions